molecular formula C11H15NO3 B123269 2,6-Dimethyl-L-tyrosine CAS No. 123715-02-6

2,6-Dimethyl-L-tyrosine

Cat. No.: B123269
CAS No.: 123715-02-6
M. Wt: 209.24 g/mol
InChI Key: LSNDLIKCFHLFKO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-L-tyrosine is an unnatural amino acid with the molecular formula C11H15NO3. It is a derivative of L-tyrosine, where two methyl groups are substituted at the 2 and 6 positions of the aromatic ring. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

2,6-Dimethyl-L-tyrosine (Dmt) is a derivative of tyrosine that primarily targets opioid peptides . Opioid peptides are a group of neuropeptides that bind to opioid receptors in the brain; these peptides are involved in pain regulation, reward, and addictive behaviors .

Mode of Action

Dmt enhances the receptor affinity, functional bioactivity, and in vivo analgesia of opioid peptides . This means that Dmt increases the ability of opioid peptides to bind to their receptors, enhances their biological activity, and improves their ability to relieve pain in the body .

Biochemical Pathways

It is known that tyrosine, the parent compound of dmt, is involved in the synthesis of numerous specialized metabolites in different groups of plants . These metabolites play crucial roles in various biological processes, suggesting that Dmt might also influence a range of biochemical pathways.

Pharmacokinetics

It has been suggested that the substitution of tyrosine with dmt in certain compounds can increase their stability against degradation . This could potentially enhance the bioavailability of these compounds, allowing them to exert their effects more effectively.

Result of Action

The primary result of Dmt’s action is the enhancement of the analgesic effects of opioid peptides . By increasing the affinity of these peptides for their receptors, Dmt can enhance their ability to alleviate pain. Additionally, by increasing their bioactivity, Dmt can enhance the overall effectiveness of opioid peptides.

Biochemical Analysis

Biochemical Properties

2,6-Dimethyl-L-tyrosine interacts with opioid peptides, enhancing their receptor affinity and functional bioactivity

Cellular Effects

The cellular effects of this compound are primarily related to its role in enhancing the activity of opioid peptides. These peptides play a crucial role in pain perception and analgesia

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with opioid peptides. It is believed to enhance the receptor affinity of these peptides, thereby increasing their functional bioactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-L-tyrosine typically involves the preparation of an ester from racemic 2,6-dimethyl-tyrosine, followed by dynamic kinetic resolution to obtain the desired enantiomer. The final product is obtained through deprotection steps . Asymmetric hydrogenation under the catalysis of noble metals is another method used, although it is more expensive due to the cost of catalysts .

Industrial Production Methods: Industrial production methods focus on optimizing yield and cost-effectiveness. One such method involves the use of chiral complex induction to construct the chiral center, although this approach can be challenging due to harsh conditions . Another method involves the resolution of 2,6-dimethyl tyrosine ester, which is more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dimethyl-L-tyrosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,6-Difluoro-L-tyrosine: Similar in structure but with fluorine atoms instead of methyl groups.

    L-tyrosine: The parent compound without any substitutions.

    2,6-Dimethyl-D-tyrosine: The D-enantiomer of 2,6-Dimethyl-L-tyrosine.

Uniqueness: this compound is unique due to its enhanced receptor affinity and selectivity, particularly in opioid peptides. The presence of methyl groups at the 2 and 6 positions significantly alters its chemical and biological properties compared to its analogs . This makes it a valuable compound in the development of new therapeutic agents and in scientific research .

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNDLIKCFHLFKO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154070
Record name 2,6-Dimethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123715-02-6
Record name 2',6'-Dimethyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123715026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-L-tyrosine
Reactant of Route 2
2,6-Dimethyl-L-tyrosine
Reactant of Route 3
2,6-Dimethyl-L-tyrosine
Reactant of Route 4
2,6-Dimethyl-L-tyrosine
Reactant of Route 5
2,6-Dimethyl-L-tyrosine
Reactant of Route 6
2,6-Dimethyl-L-tyrosine
Customer
Q & A

Q1: How does the incorporation of 2,6-Dimethyl-L-tyrosine impact the activity of opioid peptides?

A1: The addition of Dmt-Tyr, particularly at the N-terminal position, is a common strategy in designing opioid peptides. Research suggests that the 2,6-dimethyl substitution on the tyrosine aromatic ring increases the affinity and selectivity for opioid receptors, especially the μ-opioid receptor. [, , ] This modification appears to enhance the peptide's ability to mimic the endogenous opioid peptides' structure and interaction with the receptors. For instance, MACE4, a cyclic biphalin analog containing Dmt-Tyr, demonstrated significant antinociceptive activity following subcutaneous administration. []

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this compound containing peptides?

A2: Numerous studies have explored modifications around Dmt-Tyr to understand its impact on opioid peptide activity. Researchers have investigated the effects of replacing the amide bond within Dmt-Tyr-containing dipeptides with isosteres like oxymethylene, aminomethylene, and others. These studies have revealed that the amide bond between Dmt-Tyr and subsequent amino acids plays a crucial role in opioid activity. [] Additionally, the development of Dmt-Tic (Tetrahydroisoquinoline-3-carboxylic acid) analogs, incorporating structural features of Dmt-Tyr, has led to compounds with varying agonist and antagonist/agonist opioid activity profiles. []

Q3: What are the known synthetic routes for obtaining this compound?

A3: Several methods have been explored for synthesizing Dmt-Tyr. One approach involves a stereoselective synthesis using a chiral Ni complex and coupling with a glycine Schiff base. This method, starting from 3,5-dimethylphenol, boasts a reasonable yield and utilizes readily available starting materials. [] Another method utilizes an asymmetric synthesis starting with an analog of Hagemann’s ester, providing alternative routes to this valuable unnatural amino acid. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.